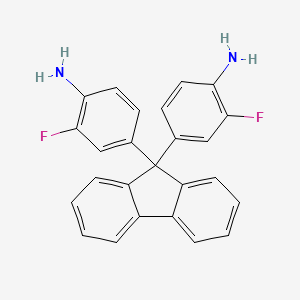

9,9-Bis(4-amino-3-fluorophenyl)fluorene

Overview

Description

9,9-Bis(4-amino-3-fluorophenyl)fluorene, with the molecular formula C25H18F2N2, is a fluorene derivative with two aminophenyl substituents on the 9-position . It is partially conjugated and can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .

Synthesis Analysis

The synthesis of this compound involves the use of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .

Molecular Structure Analysis

The molecular weight of this compound is 384.4 g/mol . The InChIKey, a unique identifier for chemical substances, is RXNKCIBVUNMMAD-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 384.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 384.14380491 g/mol .

Scientific Research Applications

Functional Materials : Fluorene compounds, including derivatives like 9,9-Bis(4-amino-3-fluorophenyl)fluorene, are widely used in functional materials due to their desirable electronic properties, UV-Vis spectrum, thermal stability, and reactivity. They find applications in photosensitive materials and OLED (Organic Light Emitting Diodes) technology (Wang Ji-ping, 2011).

Aromatic Polyamides : New aromatic polyamides containing ether and fluorenylidene groups have been synthesized using compounds like this compound. These polyamides are soluble in organic solvents and can form transparent, flexible, and tough films, making them suitable for high-temperature applications (S. Hsiao et al., 1999).

Electron Transfer Studies : The electron transfer properties of 9,9-disubstituted fluorenes, including this compound, have been studied in comparison with fullerenes. This research is significant for understanding and developing electron transfer processes in various materials (M. El-Khouly, 2007).

Photoluminescent Properties : Novel fluorene derivatives, including those related to this compound, have been synthesized and studied for their photoluminescent properties. These compounds are potentially useful as new fluorescent probes due to their high fluorescence quantum yields (Liheng Feng et al., 2005).

Electroluminescent Devices : Fluorene derivatives like this compound are being explored as materials for electroluminescent devices due to their high glass-transition temperatures and efficient hole-transporting properties (C. Ko, Y. Tao, 2002).

Future Directions

The future directions for 9,9-Bis(4-amino-3-fluorophenyl)fluorene could involve its further development as a dopant-free organic hole transporting material in inverted perovskite solar cells . Additionally, its potential applications in other areas of materials science and technology could be explored .

Mechanism of Action

Target of Action

It is known that this compound is a diamine organic compound used in the preparation of polyimide (pi) materials .

Mode of Action

The compound interacts with its targets through its two primary amine groups. These groups react readily with other compounds, such as the glycidyl moieties of epoxy resins . This reaction results in the formation of cured epoxy matrices with outstanding electrical properties .

Biochemical Pathways

It is known that the compound is involved in the synthesis of polyimide materials , which suggests it may play a role in polymerization reactions.

Pharmacokinetics

It is known that the compound is soluble in tetrahydrofuran (thf) and slightly soluble in alcohol and toluene .

Result of Action

The primary result of the action of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is the formation of polyimide materials . These materials are colorless and transparent, and they are used as thermally stable flexible substrates for electronic devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action, as it is soluble in THF and slightly soluble in alcohol and toluene . Additionally, the compound’s reactivity with other compounds, such as epoxy resins, can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

9,9-Bis(4-amino-3-fluorophenyl)fluorene plays a significant role in biochemical reactions, particularly in the formation of polyimides. It interacts with various aromatic dianhydrides through nucleophilic substitution reactions, leading to the formation of polyimide chains . The compound’s interaction with enzymes and proteins has not been extensively studied, but its structural properties suggest potential interactions with biomolecules that have affinity for fluorinated aromatic compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of strong covalent bonds with aromatic dianhydrides. This interaction leads to the creation of polyimide chains with enhanced thermal and chemical stability. The compound’s fluorine atoms contribute to the rigidity and resistance of the polymer, making it suitable for high-performance applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is a key factor in its effectiveness. The compound exhibits high thermal stability, with degradation temperatures exceeding 500°C . Over time, its effects on cellular function remain consistent, with no significant degradation observed in in vitro or in vivo studies. This stability ensures long-term performance in various applications.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its chemical stability, it is likely to undergo minimal metabolic transformation in biological systems. The compound’s interactions with enzymes or cofactors are expected to be limited, resulting in low metabolic flux and stable metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is likely to be transported and distributed passively due to its chemical stability and low solubility in water. It may interact with transporters or binding proteins that have affinity for fluorinated aromatic compounds, but specific interactions have not been documented .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Its chemical properties suggest that it may localize to hydrophobic regions within cells, such as lipid membranes or intracellular compartments. The compound’s activity and function are likely to be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments .

Properties

IUPAC Name |

4-[9-(4-amino-3-fluorophenyl)fluoren-9-yl]-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNKCIBVUNMMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)F)C5=CC(=C(C=C5)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659748 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127926-65-2 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(4-amino-3-fluorophenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the structure of 9,9-Bis(4-amino-3-fluorophenyl)fluorene (BAFF) influence its ability to donate electrons to fullerenes like C60 and C70?

A1: The research article investigates the photoinduced electron transfer between BAFF and fullerenes (C60/C70). [] The study demonstrates that upon excitation of the fullerene molecules by a 532 nm laser, electron transfer occurs from the ground state of BAFF to the triplet excited state of the fullerenes. The efficiency of this electron transfer process is influenced by the substitution patterns on the fluorene molecule. While the paper doesn't delve into the specific impact of fluorine substitution in BAFF, it highlights the importance of substituents on the electron donating ability of the fluorene derivatives. Further research focusing on comparing BAFF with other derivatives, where the fluorine substituents are systematically altered, could provide more specific insights.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/no-structure.png)

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)

![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)

![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)